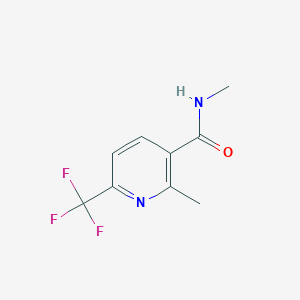

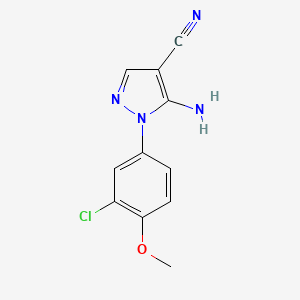

![molecular formula C7H6BrN3 B1388165 6-Bromo-2-méthylimidazo[1,2-a]pyrimidine CAS No. 1111638-05-1](/img/structure/B1388165.png)

6-Bromo-2-méthylimidazo[1,2-a]pyrimidine

Vue d'ensemble

Description

6-Bromo-2-methylimidazo[1,2-a]pyrimidine is a chemical compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines, including 6-Bromo-2-methylimidazo[1,2-a]pyrimidine, has been well studied in the past decade . The synthetic pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The InChI code for 6-Bromo-2-methylimidazo[1,2-a]pyrimidine is 1S/C7H6BrN3/c1-5-3-11-4-6(8)2-9-7(11)10-5/h2-4H,1H3 . The compound has a pale-yellow to yellow-brown solid physical form .Chemical Reactions Analysis

The synthetic pathways of imidazo[1,2-a]pyrimidines involve various types of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

6-Bromo-2-methylimidazo[1,2-a]pyrimidine is a pale-yellow to yellow-brown solid . It has a molecular weight of 212.05 g/mol . The compound has a storage temperature at room temperature .Applications De Recherche Scientifique

Chimie médicinale : Échafaudage préjugé médicamenteux

Les composés imidazopyridiniques, y compris la 6-Bromo-2-méthylimidazo[1,2-a]pyrimidine, sont reconnus comme un échafaudage « préjugé médicamenteux » en raison de leur large éventail d’applications en chimie médicinale. Ils sont souvent utilisés comme blocs de construction pour la synthèse de divers produits pharmaceutiques .

Science des matériaux : Caractère structural

En raison de son caractère structural, la This compound peut être utile dans les applications de science des matériaux. Les propriétés du composé peuvent contribuer au développement de nouveaux matériaux présentant des caractéristiques spécifiques souhaitées .

Activité antimicrobienne : Traitement de la tuberculose

Les analogues de l’imidazo[1,2-a]pyridine se sont montrés prometteurs dans le traitement de la tuberculose (TB). Bien que non spécifiques à la This compound, ces composés ont démontré une réduction significative de la charge bactérienne dans des modèles murins de TB aiguë .

Synthèse chimique : Réactions d’halogénation

Le composé a été utilisé dans des réactions d’halogénation, qui sont cruciales pour la synthèse de divers produits chimiques. Sa capacité à réagir avec des halogènes comme le brome et l’iode le rend précieux pour la création d’une gamme de dérivés halogénés .

Outil de recherche : Analyse par diffraction des rayons X

La This compound : peut être utilisée dans l’analyse par diffraction des rayons X pour déterminer les structures de composés apparentés. Ceci est essentiel pour comprendre les propriétés et les applications potentielles de nouvelles entités chimiques .

Catalyse : Réactions organiques

Les imidazopyridines peuvent agir comme catalyseurs dans les réactions organiques, facilitant la synthèse de molécules complexes avec une grande efficacité et sélectivité.

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridine analogues, which include 6-bromo-2-methylimidazo[1,2-a]pyrimidine, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

It’s known that imidazo[1,2-a]pyridine analogues interact with their targets to inhibit the growth of mdr-tb and xdr-tb .

Biochemical Pathways

It’s known that imidazo[1,2-a]pyridine analogues affect the pathways related to the growth and survival of mdr-tb and xdr-tb .

Pharmacokinetics

It’s known that imidazo[1,2-a]pyridine analogues have shown good microsomal stability .

Result of Action

It’s known that imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .

Action Environment

It’s known that the compound should be stored in a dry room at normal temperature for optimal stability .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine in laboratory experiments has several advantages and limitations. One advantage is that the compound is relatively easy to synthesize and is relatively stable in solution. This makes it suitable for use in a variety of experiments. In addition, the compound has a wide range of biological activities, making it a useful tool for studying a variety of biological processes.

However, there are also several limitations to the use of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine in laboratory experiments. For example, the compound is not very soluble in water and is not very stable in the presence of light or oxygen. This can make it difficult to use the compound in certain experiments. In addition, the compound is toxic and should be handled with caution.

Orientations Futures

The potential applications of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine are still being explored. Future research could focus on its potential applications in drug discovery and development, as well as its potential therapeutic applications. In addition, further research could focus on the compound’s mechanism of action and its effects on gene expression and inflammatory processes. Finally, further research could focus on the compound’s potential toxicity and its effects on the immune system.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

6-Bromo-2-methylimidazo[1,2-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to alterations in metabolic pathways and biochemical processes.

Cellular Effects

The effects of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 6-Bromo-2-methylimidazo[1,2-a]pyrimidine can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it has been observed to impact the expression of genes involved in various metabolic pathways, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, 6-Bromo-2-methylimidazo[1,2-a]pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in biochemical pathways . Furthermore, 6-Bromo-2-methylimidazo[1,2-a]pyrimidine has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, 6-Bromo-2-methylimidazo[1,2-a]pyrimidine may undergo degradation, leading to changes in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxic effects . Studies have shown that high doses of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine can cause toxicity in various organs, including the liver and kidneys. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a biological response.

Metabolic Pathways

6-Bromo-2-methylimidazo[1,2-a]pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The metabolic pathways of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments. The localization and accumulation of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine within cells can influence its biological activity and function.

Subcellular Localization

6-Bromo-2-methylimidazo[1,2-a]pyrimidine exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine can influence its interactions with biomolecules and its overall biological effects.

Propriétés

IUPAC Name |

6-bromo-2-methylimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-3-11-4-6(8)2-9-7(11)10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONZOBLCVCKXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=NC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654030 | |

| Record name | 6-Bromo-2-methylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1111638-05-1 | |

| Record name | 6-Bromo-2-methylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

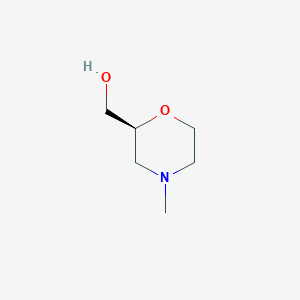

![(1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B1388084.png)

![N-[3-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1388098.png)